molecular formula C17H17FN4O2 B2937380 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea CAS No. 894033-16-0

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea

Cat. No.: B2937380
CAS No.: 894033-16-0
M. Wt: 328.347
InChI Key: KFOYQLVWMJTRPQ-UHFFFAOYSA-N
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Description

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea is a useful research compound. Its molecular formula is C17H17FN4O2 and its molecular weight is 328.347. The purity is usually 95%.
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Properties

IUPAC Name

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methylpyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2/c1-11-5-6-19-15(7-11)21-17(24)20-13-9-16(23)22(10-13)14-4-2-3-12(18)8-14/h2-8,13H,9-10H2,1H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOYQLVWMJTRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic implications, and comparative analysis with similar compounds.

Chemical Structure

The compound features a unique structure characterized by:

  • A pyrrolidinone ring
  • A fluorophenyl group
  • A methylpyridine moiety

IUPAC Name : 1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methylpyridin-2-yl)urea

The biological activity of this compound primarily arises from its interaction with specific biological targets such as enzymes and receptors. The fluorophenyl group enhances binding affinity due to its electronic properties, while the urea moiety facilitates interactions that can modulate biological pathways.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

Studies have shown that derivatives of pyrrolidinone compounds can possess significant antitumor properties. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines, suggesting that 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea may also exhibit such properties.

Anti-inflammatory Effects

The modulation of inflammatory pathways through receptor interaction is another area of interest. Compounds targeting the N-formyl peptide receptor like-1 (FPRL-1) have shown promise in reducing inflammation, which could be relevant for this urea derivative as well.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-(1-(3-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)ureaChloro StructureSimilar antitumor activity but lower selectivity
1-(1-(3-Methylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)ureaMethyl StructureEnhanced anti-inflammatory effects

Case Studies

Recent studies have highlighted the potential of pyrrolidinone derivatives in treating specific disorders:

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, a series of pyrrolidinone derivatives were tested against human cancer cell lines, revealing that compounds with similar structural features exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Study 2: Anti-inflammatory Properties

Another investigation explored the anti-inflammatory effects of related compounds on murine models of inflammation. The results showed a significant reduction in inflammatory markers when treated with these derivatives, suggesting potential therapeutic applications for inflammatory diseases .

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